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An In-depth Guide for Researchers and Drug Development Professionals on the Development

History, Mechanism of Action, and Clinical Evaluation of Sifuvirtide.

Introduction
Sifuvirtide (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It

emerged from the need to overcome the limitations of the first-in-class fusion inhibitor,

Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of

drug resistance.[1] Developed by FusoGen Pharmaceuticals Inc., Sifuvirtide was designed

based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation,

leading to improved antiviral activity and pharmacokinetic properties.[2] This technical guide

provides a comprehensive overview of the development history of Sifuvirtide, its mechanism

of action, preclinical and clinical data, and the experimental methodologies employed in its

evaluation.

Design and Mechanism of Action
Sifuvirtide is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat

(CHR) region of HIV-1 gp41.[3] Its design incorporates specific amino acid substitutions that

enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2] Unlike its

predecessor Enfuvirtide, Sifuvirtide was rationally designed to more effectively block the

formation of the six-helix bundle, a critical step in the fusion of the viral and host cell

membranes.[2] This dominant-negative action prevents the conformational changes in gp41

necessary for viral entry into the host cell.[2] The molecular design of Sifuvirtide, which
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includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability

and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]
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Caption: Mechanism of HIV-1 fusion and inhibition by Sifuvirtide.
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Preclinical Development
In Vitro Antiviral Activity
Sifuvirtide has demonstrated potent in vitro activity against a broad spectrum of primary and

laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to

Enfuvirtide.[2]

HIV-1
Strain/Subtype

Sifuvirtide
IC50 (nM)

Enfuvirtide
IC50 (nM)

Fold
Difference

Reference

Laboratory

Strains

HXB2 (X4) 0.33 4.8 14.5 [5]

NL4-3 (X4) 1.2 ± 0.2 23 ± 6 19.2 [6]

Ba-L (R5) 0.7 5.2 7.4 [4]

Primary Isolates

(Subtype B)

92US714 0.8 10.1 12.6 [2]

92HT599 1.1 15.6 14.2 [2]

Enfuvirtide-

Resistant Strains

V38A 2.6 127.2 48.9 [4]

N42D/N43D 4.1 289.5 70.6 [4]

Pharmacokinetics in Animal Models
Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of

Sifuvirtide.
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Administr
ation
Route

Dose Tmax (h)
Cmax
(µg/L)

T1/2 (h)
Bioavaila
bility (%)

Referenc
e

Intravenou

s (IV)
1.2 mg/kg -

10626 ±

2886
6.3 ± 0.9 - [5]

Subcutane

ous (SC)
1.2 mg/kg 0.25 - 2 528 ± 191 5.5 ± 1.0 49 ± 13 [5]

These studies indicated that Sifuvirtide has a significantly longer half-life compared to

Enfuvirtide in monkeys.[5]

Clinical Development
Sifuvirtide has undergone several phases of clinical trials, primarily in China, to assess its

safety, tolerability, pharmacokinetics, and efficacy.

Phase I Clinical Trials
A Phase Ia clinical study in 60 healthy individuals demonstrated that Sifuvirtide was safe and

well-tolerated.[2]

Administration Dose Range Key Findings Reference

Single Dose (SC) 5, 10, 20, 30, 40 mg

Good safety and

tolerability, no serious

adverse events.

Decay half-life: 20.0 ±

8.6 h.

[2]

Multiple Doses (SC) -

Good safety and

tolerability. Decay

half-life: 26.0 ± 7.9 h.

[2]

Phase II Clinical Trials
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Phase II studies in HIV-infected patients further evaluated the safety, pharmacokinetics, and

antiviral activity of Sifuvirtide. One study reported that a once-daily administration of 20 mg of

Sifuvirtide was equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide, with

Sifuvirtide demonstrating a markedly longer half-life of approximately 39 hours compared to

3.8 hours for Enfuvirtide.[5]

Phase III Clinical Trial (TALENT Study)
The pivotal Phase III TALENT (T-20 vs Albuvirtide in Combination with LPV/r in Treatment-

Experienced HIV-1 Patients) study was a randomized, controlled, open-label, non-inferiority

trial conducted in China.[7][8] The study compared a two-drug regimen of weekly injectable

Sifuvirtide (referred to as Albuvirtide in some publications) plus lopinavir/ritonavir (LPV/r) to the

standard second-line three-drug regimen (LPV/r + 2 NRTIs) in treatment-experienced HIV-1

infected patients.[7][8]

Efficacy Results at 48 Weeks[7][9][10]

Endpoint Sifuvirtide + LPV/r Arm LPV/r + 2 NRTIs Arm

Primary Endpoint

HIV RNA <50 copies/mL 75.7% (Interim: 80.4%) 77.3% (Interim: 66.0%)

Secondary Endpoints

HIV RNA <400 copies/mL 88.1% 85.4%

Mean Viral Load Reduction

from Baseline (log10

copies/mL)

-2.2 -2.1

Mean CD4+ Cell Count

Increase from Baseline (cells/

µL)

+139.1 +142.3

The study met its primary endpoint, demonstrating that the Sifuvirtide-containing two-drug

regimen was non-inferior to the standard three-drug oral regimen.[7] An interim analysis had

previously suggested potential superiority.[8]
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Safety and Tolerability[7][10]

The safety profiles of the two treatment arms were similar.[7] Notably, there were no injection

site reactions reported in the Sifuvirtide group at 48 weeks.[10] The control group, which

included tenofovir, showed a significant increase in serum creatinine levels, indicating a better

renal safety profile for the Sifuvirtide regimen.[7]

Resistance Profile
Resistance to Sifuvirtide has been studied in vitro. The primary mutations associated with

resistance are located in the NHR of gp41, particularly at positions 38 (V38A), 47 (A47I), and

52 (Q52R).[11] A secondary mutation, N126K, has been identified in the CHR region.[11] While

there is some cross-resistance with Enfuvirtide, Sifuvirtide retains significant activity against

many Enfuvirtide-resistant strains.[2][4]
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Caption: The development and evaluation workflow of Sifuvirtide.
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Experimental Protocols
Inhibition of HIV-1 Single-Cycle Infection
This assay is used to determine the 50% inhibitory concentration (IC50) of Sifuvirtide against

various HIV-1 strains.

Cell and Virus Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and

contain a Tat-responsive luciferase reporter gene, are used as target cells. Pseudoviruses

capable of a single round of infection are generated by co-transfecting 293T cells with an

HIV-1 envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid.

Assay Procedure:

Sifuvirtide is serially diluted.

The diluted peptide is mixed with a standardized amount of pseudovirus and incubated at

room temperature for 1 hour.

The peptide-virus mixture is then added to TZM-bl cells seeded in 96-well plates.

The plates are incubated at 37°C for 48 hours.

Data Analysis: Luciferase activity is measured using a luminometer. The percentage of

inhibition is calculated relative to virus control wells (no inhibitor). The IC50 value is

determined by plotting the percentage of inhibition against the log of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Sifuvirtide-Resistant HIV-1 Variants
This method is employed to identify mutations that confer resistance to Sifuvirtide.

Cell Culture and Virus Propagation: The HIV-1 strain (e.g., NL4-3) is cultured in a suitable

cell line (e.g., MT-4 cells).

Dose-Escalation Selection:

The virus is initially cultured in the presence of a sub-inhibitory concentration of

Sifuvirtide.
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When viral replication is observed (e.g., by monitoring cytopathic effect or p24 antigen

levels), the culture supernatant is used to infect fresh cells with a 1.5- to 2-fold higher

concentration of Sifuvirtide.

This process of serial passage with increasing drug concentrations is continued for

multiple passages.

Genotypic Analysis: Proviral DNA is extracted from infected cells at various passages. The

gp41-coding region of the env gene is amplified by PCR and sequenced to identify amino

acid substitutions.

Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular

clone by site-directed mutagenesis. The resulting mutant viruses are then tested for their

susceptibility to Sifuvirtide in the single-cycle infection assay to confirm the resistance

phenotype.

HIV-1 Mediated Cell-Cell Fusion Assay (Dye Transfer
Assay)
This assay measures the ability of Sifuvirtide to inhibit the fusion of HIV-1 infected cells with

uninfected target cells.

Cell Preparation:

Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-1IIIB) are labeled with a

fluorescent dye such as Calcein-AM.

Target cells: Uninfected CD4+ T-cells (e.g., MT-2 cells) are prepared.

Assay Procedure:

The Calcein-AM-labeled effector cells are incubated with serial dilutions of Sifuvirtide for

30 minutes at 37°C.

Target cells are then added to the mixture.

The co-culture is incubated for 2 hours at 37°C to allow for cell fusion.
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Data Analysis: Cell fusion results in the transfer of the fluorescent dye from the effector cells

to the target cells, forming syncytia. The extent of fusion is quantified by measuring the

fluorescence of the fused cells, often using fluorescence microscopy or a plate reader. The

IC50 is the concentration of Sifuvirtide that inhibits dye transfer by 50%.

GST Pull-Down Assay for Mechanism of Action
This in vitro binding assay can be used to demonstrate the physical interaction between

Sifuvirtide and its target, the gp41 NHR.

Protein Expression and Purification:

A fusion protein of Glutathione-S-Transferase (GST) and the gp41 NHR domain (e.g., N36

peptide) is expressed in E. coli and purified using glutathione-sepharose beads.

Sifuvirtide (or a tagged version) is synthesized.

Binding Reaction:

The purified GST-NHR fusion protein is immobilized on glutathione-sepharose beads.

The beads are then incubated with Sifuvirtide in a suitable binding buffer.

Washing and Elution:

The beads are washed multiple times to remove non-specifically bound peptide.

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample

buffer.

Detection: The eluted proteins are separated by SDS-PAGE and the presence of Sifuvirtide
is detected by Western blotting using an antibody against Sifuvirtide or its tag. A positive

signal indicates a direct interaction between Sifuvirtide and the gp41 NHR.
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Caption: Mechanism of resistance to Sifuvirtide.

Conclusion
Sifuvirtide represents a significant advancement in the development of HIV fusion inhibitors.

Through rational design based on the structure of the gp41 fusogenic core, it exhibits superior

potency, a broader range of activity against diverse HIV-1 strains, including those resistant to

Enfuvirtide, and an improved pharmacokinetic profile with a longer half-life. Clinical trials have

demonstrated its non-inferior efficacy to standard oral regimens in treatment-experienced

patients, with a favorable safety profile, particularly concerning renal safety and the absence of

injection site reactions in the Phase III TALENT study. The development of Sifuvirtide
showcases a successful structure-based drug design strategy and offers a valuable long-acting

therapeutic option for individuals living with HIV.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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